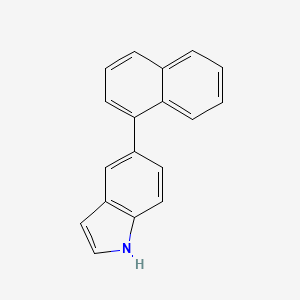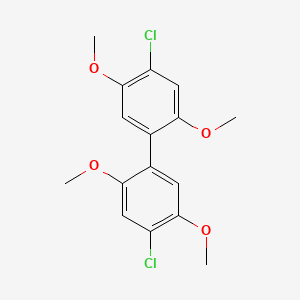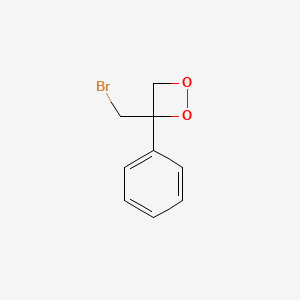
1-(2,2,3-Trimethylcyclopentyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2,3-Trimethylcyclopentyl)propan-2-one is an organic compound characterized by a cyclopentyl ring substituted with three methyl groups and a propan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,2,3-Trimethylcyclopentyl)propan-2-one can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the final product.
化学反应分析
Types of Reactions: 1-(2,2,3-Trimethylcyclopentyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Varied products depending on the nucleophile used
科学研究应用
1-(2,2,3-Trimethylcyclopentyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-(2,2,3-Trimethylcyclopentyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
相似化合物的比较
- 1-(2,2,3-Trimethylcyclopentyl)ethanone
- 1-(2,2,3-Trimethylcyclopentyl)butan-2-one
- 1-(2,2,3-Trimethylcyclopentyl)pentan-2-one
Comparison: 1-(2,2,3-Trimethylcyclopentyl)propan-2-one is unique due to its specific substitution pattern on the cyclopentyl ring and the presence of a propan-2-one moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
137998-58-4 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC 名称 |
1-(2,2,3-trimethylcyclopentyl)propan-2-one |
InChI |
InChI=1S/C11H20O/c1-8-5-6-10(7-9(2)12)11(8,3)4/h8,10H,5-7H2,1-4H3 |
InChI 键 |
UEQZGOCRHKUAQT-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C1(C)C)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)
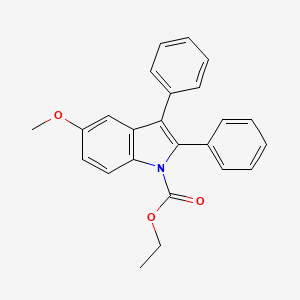
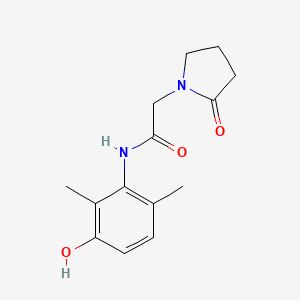
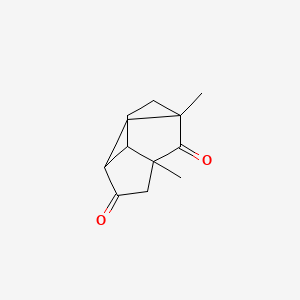

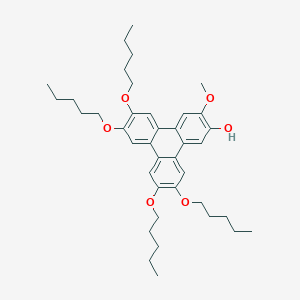

![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)


